4-[(Benzyloxy)methyl]-2H-1,2,3-triazole

tautomerism dipole moment molecular recognition

4-[(Benzyloxy)methyl]-2H-1,2,3-triazole (CAS 796034-32-7) is a heterocyclic small molecule (C₁₀H₁₁N₃O, MW 189.21 g/mol) belonging to the 1,2,3-triazole family. It exists specifically in the 2H-tautomeric form, which imparts distinct electronic and physicochemical properties compared to the more common 1H-tautomer.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 796034-32-7
Cat. No. B12535088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Benzyloxy)methyl]-2H-1,2,3-triazole
CAS796034-32-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=NNN=C2
InChIInChI=1S/C10H11N3O/c1-2-4-9(5-3-1)7-14-8-10-6-11-13-12-10/h1-6H,7-8H2,(H,11,12,13)
InChIKeyLFLLVPOPEKUFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Benzyloxy)methyl]-2H-1,2,3-triazole (CAS 796034-32-7) – Procurement-Relevant Structural and Physicochemical Baseline


4-[(Benzyloxy)methyl]-2H-1,2,3-triazole (CAS 796034-32-7) is a heterocyclic small molecule (C₁₀H₁₁N₃O, MW 189.21 g/mol) belonging to the 1,2,3-triazole family . It exists specifically in the 2H-tautomeric form, which imparts distinct electronic and physicochemical properties compared to the more common 1H-tautomer [1]. The molecule features a benzyloxymethyl ether substituent at the 4-position of the triazole ring, providing a calculated XLogP3 of 0.8 and topological polar surface area (TPSA) of 50.8 Ų . These characteristics position it as a moderately lipophilic, hydrogen-bond-capable scaffold suitable for medicinal chemistry, bioconjugation, and materials science applications where tautomer-specific behavior and controlled lipophilicity are critical.

Why Generic 1,2,3-Triazole Substitution Fails for 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole (CAS 796034-32-7)


Generic 1,2,3-triazole substitution is not scientifically defensible because the tautomeric identity (2H vs. 1H) and the 4-benzyloxymethyl substituent jointly dictate the compound's dipole moment, hydrogen-bonding profile, lipophilicity, and metabolic stability. The 2H-tautomer possesses a dipole moment of ~0.52 D, substantially lower than the ~4.1 D of the 1H-tautomer [1], directly affecting solubility, membrane permeability, and target-binding geometry [1]. Furthermore, the benzyloxymethyl group contributes a calculated XLogP3 of 0.8 versus approximately −0.4 for the unsubstituted 1,2,3-triazole core [2], altering partition coefficients, pharmacokinetic distribution, and off-target promiscuity risk. Simply substituting a 1H-triazole or a 4-methyl/4-phenyl analog cannot replicate this specific combination of electronic and steric features, leading to divergent biological outcomes and irreproducible structure-activity relationships (SAR).

Quantitative Differentiation Evidence for 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole (CAS 796034-32-7) vs. Closest Analogs


Dipole Moment Dichotomy: 2H-Tautomer (0.52 D) vs. 1H-Tautomer (4.1 D) Determines Molecular Recognition

The 2H-1,2,3-triazole tautomer, the form present in the target compound, exhibits a measured dipole moment (μ_b) of 0.52 D, which is approximately 7.9-fold lower than the 4.1 D (μ_a) of the 1H-1,2,3-triazole tautomer [1]. This large dipole moment differential directly impacts solvation free energy, membrane partitioning, and the strength and geometry of hydrogen-bond and dipole-dipole interactions with biological targets.

tautomerism dipole moment molecular recognition physicochemical profiling

Lipophilicity Shift: XLogP3 = 0.8 for the Benzyloxymethyl Derivative vs. XLogP3 = −0.4 for Unsubstituted 1,2,3-Triazole

The calculated partition coefficient (XLogP3) of 4-[(benzyloxy)methyl]-2H-1,2,3-triazole is 0.8 , whereas the unsubstituted 1,2,3-triazole core has an XLogP3 of −0.4 [1]. This Δ = 1.2 log unit increase in lipophilicity translates to an approximately 16-fold higher predicted octanol-water partition coefficient, placing the compound in a more favorable range for passive membrane permeation (typically optimal XLogP3 1–3 for oral bioavailability).

lipophilicity XLogP3 permeability ADME

Hydrogen-Bond Acceptor Count: 3 Acceptors in the Target Compound vs. 2 in 4-Methyl-2H-1,2,3-triazole

The benzyloxymethyl substituent introduces an additional ether oxygen, increasing the hydrogen-bond acceptor (HBA) count to 3 for 4-[(benzyloxy)methyl]-2H-1,2,3-triazole , compared to 2 HBA for 4-methyl-2H-1,2,3-triazole (which lacks the ether oxygen). This additional HBA can participate in water-bridged or direct protein-ligand hydrogen bonds, altering binding kinetics and pharmacophore geometry.

hydrogen bonding solubility target engagement medicinal chemistry

Benzyloxymethyl as a Stability-Enhancing and Synthetically Tractable Protecting Group: Patent-Documented Utility in ACC Inhibitor Series

The benzyloxymethyl (BOM) ether is explicitly cited in patent EP3380479B1 as a preferred protecting group within triazole-based Acetyl-CoA Carboxylase (ACC) inhibitor scaffolds, where it serves as a metabolically stable moiety that can be cleaved under mild hydrogenolytic conditions (H₂, Pd/C) to reveal a hydroxymethyl group for further derivatization [1]. This contrasts with 4-methyl or 4-phenyl analogs, which lack this orthogonal deprotection handle and thus offer fewer downstream diversification options.

protecting group benzyloxymethyl synthetic intermediate ACC inhibitor

High-Value Application Scenarios for 4-[(Benzyloxy)methyl]-2H-1,2,3-triazole (CAS 796034-32-7) Based on Quantitative Differentiation


Medicinal Chemistry: Tautomer-Specific Bioisostere Scaffold for Carboxylic Acid or Amide Replacement

The 2H-tautomeric form of this compound, with its low dipole moment (0.52 D) and moderate lipophilicity (XLogP3 = 0.8), makes it uniquely suited as a bioisostere for carboxylic acid or amide functional groups in drug candidates where the 1H-tautomer's high dipole moment (4.1 D) would cause excessive polarity, poor membrane permeability, or unfavorable desolvation penalties [1]. Procurement of the 1H-tautomeric analog would introduce a 7.9-fold higher dipole moment, potentially disrupting blood-brain barrier penetration or intracellular target access. The benzyloxymethyl group further provides a metabolically stable ether linkage that can be hydrogenolyzed to reveal a hydroxymethyl handle for late-stage functionalization [2].

Chemical Biology: Bifunctional Probe Intermediate with Orthogonal Deprotection Handle

The benzyloxymethyl group serves as an orthogonal protecting group that can be selectively removed via hydrogenolysis (H₂, Pd/C) without affecting the triazole ring or other sensitive functionalities [2]. This enables the compound to be used as a protected intermediate for constructing bifunctional chemical biology probes (e.g., PROTAC linkers, photoaffinity labels, or fluorescent probes) where sequential deprotection and conjugation steps are required. Analogs lacking this handle (e.g., 4-methyl or 4-phenyl-2H-1,2,3-triazole) cannot support this workflow without additional synthetic transformations, increasing step count and reducing overall yield.

Materials Science: 2H-1,2,3-Triazole Luminophore Precursor with Tunable Lipophilicity

2H-1,2,3-triazole derivatives are emerging as luminophores and ligands for transition metals in optoelectronic applications [3]. The XLogP3 of 0.8 for this compound provides a balanced lipophilicity that facilitates solution processing and film formation, while the benzyloxy group can be subsequently modified to tune photophysical properties (e.g., emission wavelength, quantum yield). The additional ether oxygen (HBA = 3) may participate in metal coordination or intermolecular hydrogen bonding, influencing solid-state packing and luminescence behavior, which the 4-methyl analog (HBA = 2) cannot replicate.

Synthetic Methodology Development: Benchmark Substrate for Regioselective N2-Functionalization Studies

The 2H-tautomer is the synthetically more challenging N2-regioisomer to access selectively [4]. This compound, as a well-characterized 4-substituted 2H-1,2,3-triazole with an orthogonal protecting group, serves as an ideal benchmark substrate for developing novel N2-selective alkylation, arylation, or acylation methodologies. Its benzyloxymethyl group provides a UV-active chromophore for reaction monitoring by TLC/HPLC and a distinct ¹H NMR signature (benzylic CH₂ at ~4.6 ppm) for facile product characterization, features absent in simpler 4-alkyl-2H-triazole analogs.

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